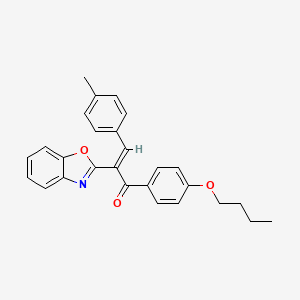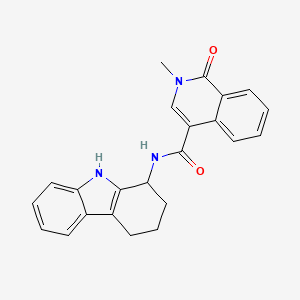![molecular formula C23H27N5O3 B12160879 N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12160879.png)
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[4-(4-メトキシフェニル)テトラヒドロ-2H-ピラン-4-イル]メチル}-3,4-ジメチル-2-(1H-テトラゾール-1-イル)ベンズアミドは、様々な科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、テトラヒドロピラン環、メトキシフェニル基、およびテトラゾール部分を組み合わせたユニークな構造を特徴とし、医薬品化学や材料科学の研究において興味深い対象となっています。
準備方法
合成経路と反応条件
N-{[4-(4-メトキシフェニル)テトラヒドロ-2H-ピラン-4-イル]メチル}-3,4-ジメチル-2-(1H-テトラゾール-1-イル)ベンズアミドの合成は、通常、複数のステップを伴います。
テトラヒドロピラン環の形成: 最初のステップは、テトラヒドロピラン環の合成です。これは、適切な前駆体の酸触媒環化によって達成することができます。
メトキシフェニル基の導入: メトキシフェニル基は、適切な触媒を使用して、4-メトキシベンジルクロリドを用いたフリーデル・クラフツアルキル化反応によって導入されます。
テトラゾール部分の付加: テトラゾール環は、アジドとニトリルの[2+3]環状付加反応によって合成されます。
最終的なカップリング: 最後のステップは、テトラヒドロピラン誘導体を、テトラゾール置換ベンズアミドと穏やかな条件下でカップリングすることです。これは、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング試薬を用いて行われます。
工業生産方法
この化合物の工業生産は、収率と純度を高くするために、上記の合成経路の最適化を必要とする可能性があります。これには、反応条件をよりよく制御するための連続フロー反応器の使用、および再結晶またはクロマトグラフィーなどの精製技術の実施が含まれる場合があります。
化学反応の分析
反応の種類
N-{[4-(4-メトキシフェニル)テトラヒドロ-2H-ピラン-4-イル]メチル}-3,4-ジメチル-2-(1H-テトラゾール-1-イル)ベンズアミドは、次のような様々な化学反応を起こす可能性があります。
酸化: メトキシ基は、PCC(ピリジニウムクロロクロメート)などの試薬を用いてヒドロキシル基に酸化することができます。
還元: ニトロ基は、存在する場合、水素化または金属水素化物を使用してアミンに還元することができます。
置換: ベンズアミド部分は、特にアミド基のオルト位で求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: PCC、DMSO(ジメチルスルホキシド)
還元: パラジウム触媒を用いた水素ガス、水素化ホウ素ナトリウム
置換: 塩基性条件下でのアミンまたはチオールなどの求核剤
主な生成物
これらの反応で生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、メトキシ基の酸化によりヒドロキシル誘導体が生成され、ニトロ基の還元によりアミン誘導体が生成されます。
科学研究の用途
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用することができます。そのユニークな構造は、新しい反応経路の探索と、新規材料の開発を可能にします。
生物学
生物学研究では、N-{[4-(4-メトキシフェニル)テトラヒドロ-2H-ピラン-4-イル]メチル}-3,4-ジメチル-2-(1H-テトラゾール-1-イル)ベンズアミドは、生物活性分子の可能性について研究することができます。様々な生物学的標的との相互作用は、その作用機序と治療の可能性についての洞察を提供することができます。
医学
医学では、この化合物は、薬剤候補としての可能性について調査することができます。そのユニークな構造は、生物学的標的に対して特定の結合特性を与える可能性があり、薬物開発のための有望なリード化合物となります。
産業
工業セクターでは、この化合物は、ポリマーやコーティングなど、特定の特性を持つ新しい材料の開発に使用することができます。その安定性と反応性は、様々な用途に適しています。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide can be studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound may be investigated for its potential as a drug candidate. Its unique structure could confer specific binding properties to biological targets, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.
作用機序
N-{[4-(4-メトキシフェニル)テトラヒドロ-2H-ピラン-4-イル]メチル}-3,4-ジメチル-2-(1H-テトラゾール-1-イル)ベンズアミドの作用機序には、特定の分子標的との相互作用が含まれます。メトキシフェニル基は、タンパク質中の疎水性ポケットへの結合を促進する可能性があり、一方、テトラゾール部分は、アミノ酸残基と水素結合を形成することができます。これらの相互作用は、酵素または受容体の活性を調節し、化合物の生物学的効果につながります。
類似化合物との比較
類似化合物
- N-{[4-(4-メトキシフェニル)テトラヒドロ-2H-ピラン-4-イル]メチル}-3,4-ジメチルベンズアミド
- N-{[4-(4-メトキシフェニル)テトラヒドロ-2H-ピラン-4-イル]メチル}-2-(1H-テトラゾール-1-イル)ベンズアミド
ユニークさ
類似化合物と比較して、N-{[4-(4-メトキシフェニル)テトラヒドロ-2H-ピラン-4-イル]メチル}-3,4-ジメチル-2-(1H-テトラゾール-1-イル)ベンズアミドは、テトラゾール基とメトキシフェニル基の両方が存在するために際立っています。この組み合わせは、安定性の向上や特定の結合相互作用など、ユニークな化学的特性を提供し、様々な用途において有利となる可能性があります。
この詳細な概要は、N-{[4-(4-メトキシフェニル)テトラヒドロ-2H-ピラン-4-イル]メチル}-3,4-ジメチル-2-(1H-テトラゾール-1-イル)ベンズアミドが科学研究や産業における重要性と潜在的な用途を強調しています。
特性
分子式 |
C23H27N5O3 |
|---|---|
分子量 |
421.5 g/mol |
IUPAC名 |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-3,4-dimethyl-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C23H27N5O3/c1-16-4-9-20(21(17(16)2)28-15-25-26-27-28)22(29)24-14-23(10-12-31-13-11-23)18-5-7-19(30-3)8-6-18/h4-9,15H,10-14H2,1-3H3,(H,24,29) |
InChIキー |
YHLJOKGERRXQDB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)C(=O)NCC2(CCOCC2)C3=CC=C(C=C3)OC)N4C=NN=N4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B12160800.png)
![2'-isobutyl-1'-oxo-N-(1,3,4-thiadiazol-2-yl)-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12160803.png)
![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide](/img/structure/B12160807.png)

![3-Methyl-2-(prop-2-en-1-yl)-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12160823.png)
![2-(4-ethylpiperazin-1-yl)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160828.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12160835.png)

![1-cyclopentyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12160848.png)
![2-[[4-(Difluoromethoxy)phenyl]hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B12160849.png)
![N-{1-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indol-4-yl}methanesulfonamide](/img/structure/B12160852.png)
![N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B12160857.png)
![5-(2,3-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12160860.png)

